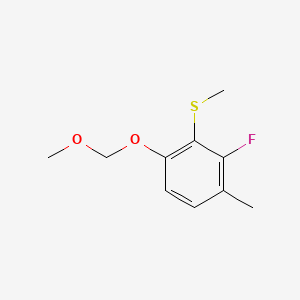

(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane

Description

(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane is a fluorinated aryl methyl sulfane compound characterized by a phenyl ring substituted with:

- A fluoro group at the 2-position,

- A methoxymethoxy group (-OCH2OCH3) at the 6-position,

- A methyl group at the 3-position,

- A methylsulfane (-SMe) functional group.

Properties

Molecular Formula |

C10H13FO2S |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-fluoro-1-(methoxymethoxy)-4-methyl-2-methylsulfanylbenzene |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-5-8(13-6-12-2)10(14-3)9(7)11/h4-5H,6H2,1-3H3 |

InChI Key |

CYLFDRPPLTUUOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCOC)SC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

Halogenation: Introduction of the fluorine atom onto the phenyl ring.

Methoxymethoxylation: Addition of the methoxymethoxy group.

Methylation: Introduction of the methyl group.

Sulfanylation: Attachment of the methylsulfane group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.

Reduction: Reduction of the fluorine atom or other substituents.

Substitution: Replacement of the methoxymethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects: Methoxymethoxy vs. Methoxy

The compound (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane (CAS: 2586126-29-4, ) differs only in the 6-position substituent (methoxy vs. methoxymethoxy). Key comparisons:

- This may enhance aqueous solubility compared to the methoxy analog.

- Stability : Methoxymethoxy is a protecting group for alcohols, which may render the target compound more labile under acidic or reductive conditions.

- Synthetic Utility : The methoxymethoxy group could allow for selective deprotection, enabling further functionalization—a feature absent in the methoxy analog .

Functional Group Comparison: Sulfane vs. Sulfonate/Sulfonylurea

- Sulfane (Thioether): Present in the target compound, sulfanes are less polar than sulfonates or sulfonylureas ().

- Sulfonylurea Herbicides : Compounds like metsulfuron-methyl () contain sulfonylurea (-SO2NHCONH-) and triazine moieties, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s sulfane group lacks this mode of action, suggesting divergent applications .

Molecular Weight and Structural Complexity

Stability and Commercial Availability

- The target compound’s methoxymethoxy group might address stability issues, though this remains speculative without direct data.

Research Findings and Implications

- Synthetic Challenges : The methoxymethoxy group requires careful handling to avoid premature deprotection, complicating synthesis compared to methoxy analogs.

- Agrochemical Potential: While sulfonylureas () dominate herbicide markets, the target compound’s sulfane group could explore novel modes of action, though this requires validation.

- Pharmacological Relevance : The benzofuran sulfonate () shares a sulfonate group but differs in backbone; the target compound’s aryl sulfane may offer unique pharmacokinetic profiles.

Biological Activity

(2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₉H₁₁F O₂S

- Molar Mass : 202.24 g/mol

- IUPAC Name : (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane

- SMILES Notation : CSC1=C(F)C=CC(C)=C1OCOC

This compound belongs to the class of organofluorine compounds, known for their unique reactivity due to the presence of fluorine atoms.

The biological activity of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.

- Gene Expression Regulation : The compound may alter the expression of genes involved in critical biological processes.

Anti-inflammatory and Anticancer Properties

Research has indicated that (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane exhibits potential anti-inflammatory and anticancer activities. Studies have shown that it can modulate inflammatory responses and inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been observed to reduce levels of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Induction of Apoptosis in Cancer Cells : It may promote apoptosis in certain cancer cell lines, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane | 2624417-31-6 | Contains a methyl group at position 3 |

| (3-Chloro-2-fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane | 2901083-03-0 | Contains a chlorine atom instead of fluorine |

| (2-Fluoro-6-methoxyphenyl)(methyl)sulfane | 2643367-61-5 | Lacks the methoxymethoxy group |

These variations can significantly influence both chemical reactivity and biological activity, making this compound particularly noteworthy due to its specific functional groups.

Case Studies and Research Findings

Recent studies have explored the biological activity of (2-Fluoro-6-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane:

- Study on Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced inflammation markers in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity Assessment : Research published in peer-reviewed journals indicated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and cell cycle arrest.

- Mechanistic Studies : Further investigations into its mechanism revealed that it acts on specific signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.